5-{[(4-Fluorophenyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-amine
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Overview
Description
5-{[(4-Fluorophenyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-amine is a compound that belongs to the class of thiadiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicine, agriculture, and materials science. The unique structure of this compound, which includes a thiadiazole ring and a fluorophenyl group, contributes to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(4-Fluorophenyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Esterification: The process begins with the esterification of 4-fluorobenzoic acid with methanol to form methyl 4-fluorobenzoate.
Hydrazination: The ester is then reacted with hydrazine hydrate to form 4-fluorobenzohydrazide.
Cyclization: The hydrazide undergoes cyclization with carbon disulfide and potassium hydroxide to form 5-(4-fluorophenyl)-1,3,4-thiadiazole-2-thiol.
Substitution: The thiol group is then substituted with a suitable amine to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-{[(4-Fluorophenyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other heterocyclic structures.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antimicrobial and antiviral agent.
Medicine: Research indicates its potential use in developing new drugs for treating various diseases.
Industry: The compound is used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 5-{[(4-Fluorophenyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to its antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
- 5-{[(4-Chlorophenyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-amine
- 5-{[(4-Methoxyphenyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-amine
- 5-{[(4-Methylphenyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-amine
Uniqueness
The presence of the fluorophenyl group in 5-{[(4-Fluorophenyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-amine imparts unique properties such as increased lipophilicity and potential for stronger interactions with biological targets compared to its analogs .
Properties
CAS No. |
88743-04-8 |
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Molecular Formula |
C9H8FN3S2 |
Molecular Weight |
241.3 g/mol |
IUPAC Name |
5-[(4-fluorophenyl)sulfanylmethyl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C9H8FN3S2/c10-6-1-3-7(4-2-6)14-5-8-12-13-9(11)15-8/h1-4H,5H2,(H2,11,13) |
InChI Key |
RKJPNJKNOVCCEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1F)SCC2=NN=C(S2)N |
Origin of Product |
United States |
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